molecular formula C9H6F3NO3 B569037 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid CAS No. 69066-42-8

2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid

Cat. No.: B569037
CAS No.: 69066-42-8
M. Wt: 233.146
InChI Key: WFZYVQMWEBADID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid is a chemical compound with the molecular formula C9H6F3NO3 It is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to an oxoacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid typically involves the reaction of 4-(trifluoromethyl)aniline with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol, and the reaction temperature is usually maintained at around 60-80°C. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in the formation of various substituted anilinoacetic acids.

Scientific Research Applications

2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-[4-(trifluoromethyl)phenyl]acetic acid
  • 3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid
  • 2-Fluoro-6-(piperidine-1-sulfonyl)anilino(oxo)acetic acid

Uniqueness

2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry .

Properties

IUPAC Name

2-oxo-2-[4-(trifluoromethyl)anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO3/c10-9(11,12)5-1-3-6(4-2-5)13-7(14)8(15)16/h1-4H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZYVQMWEBADID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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